molecular formula C9H7BrN2O2 B11860792 Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B11860792
M. Wt: 255.07 g/mol
InChI Key: NVHDWLGSDOBWRU-UHFFFAOYSA-N
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Description

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1501949-39-8) is a high-value chemical intermediate designed for advanced research and development. This compound belongs to the pyrazolopyridine family, a class of N-heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their significant photophysical properties and biocompatibility . The molecular structure features a bromide at the 7-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse chemical libraries . Simultaneously, the methyl ester at the 2-position offers a convenient site for hydrolysis or transformation into other functional groups like amides . This bifunctional reactivity makes it an essential building block for constructing more complex molecules, particularly in the synthesis of compounds with potential antitumor and enzymatic inhibitory activity . Pyrazolo[1,5-a]pyridine-based structures are investigated as selective protein inhibitors and have shown promise in the development of kinase inhibitors for various cancers . Furthermore, the rigid, planar core of the pyrazolopyridine scaffold also makes its derivatives attractive for applications in material science, including the development of novel fluorophores and organic electronic materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-8(10)12(6)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDWLGSDOBWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 7-bromopyrazolo[1,5-a]pyridine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Ester hydrolysis: Formation of 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Scientific Research Applications

Synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

The synthesis of this compound typically involves several steps that include the bromination of pyrazolo[1,5-a]pyridine derivatives followed by esterification. The overall process is designed to yield high purity and efficiency, which is crucial for its subsequent applications in drug development.

Biological Activities

Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting the cell cycle. The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival pathways .

Neurological Applications
this compound has also been studied for its potential use in treating neurological disorders. It is believed that this compound can interact with neuroreceptors or enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Its efficacy in modulating these targets could lead to novel therapeutic strategies .

Table 1: Summary of Biological Activities

Activity Cell Line Tested IC50 (µM) Mechanism
AnticancerAGS (gastric cancer)7.8Induces apoptosis; affects cell cycle
Neurological DisordersNeuroblastoma<11Modulates neuroreceptors
Kinase InhibitionVariousVariesInhibits AXL and c-MET kinases

Case Study: Antitumor Activity Evaluation

In a study published in Molecules, researchers evaluated the antitumor effects of this compound on human tumor cells. The compound demonstrated selective cytotoxicity against AGS and CaCo-2 cell lines without significant toxicity to non-tumor cells. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

Case Study: Neurological Potential

Another investigation focused on the compound's effects on neuronal cell lines. Preliminary results indicated that this compound could enhance neuroprotective pathways and reduce neuroinflammation, suggesting its utility in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1363382-88-0)

  • Substituents : Ethyl ester at position 2, bromine at position 5.
  • Molecular Formula : C₁₀H₉BrN₂O₂; Molecular Weight : 285.10 g/mol.
  • Key Differences: The ethyl ester increases lipophilicity (LogP ~1.5 vs. This compound is also used in API synthesis, with similar reactivity in substitution reactions .

Methyl 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-21-9)

  • Substituents : Bromine at position 5, methyl ester at position 2.
  • Molecular Formula : C₉H₇BrN₂O₂; Molecular Weight : 271.07 g/mol.
  • Key Differences : The bromine at position 5 alters electronic distribution, reducing steric hindrance for nucleophilic attacks at the pyridine ring. This positional isomer exhibits distinct regioselectivity in cross-coupling reactions compared to the 7-bromo derivative .

Ethyl 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

  • Substituents : Ethyl ester, phenyl group at position 2, methyl at position 6.
  • Molecular Formula : C₁₇H₁₆N₄O₂; Molecular Weight : 324.34 g/mol.
  • Key Differences : The pyrimidine ring (vs. pyridine) increases planarity, with dihedral angles of 1.31° between fused rings . The phenyl group enhances π-π stacking (centroid distance: 3.426 Å), improving crystallinity. This compound is a COX-2 inhibitor, highlighting the pharmacological impact of ring-system modifications .

7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

  • Substituents : Chlorine at position 7, methyl at position 5, phenyl at position 2.
  • Molecular Formula : C₁₃H₁₀ClN₃; Molecular Weight : 243.69 g/mol.
  • Key Differences : Chlorine’s smaller atomic radius reduces steric effects compared to bromine, favoring tighter crystal packing (dihedral angle: 0.8° between rings). This compound’s planar structure (9.06° tilt between fused and phenyl rings) is optimized for receptor binding in CRF1 antagonists .

Comparative Data Table

Compound Name CAS Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate 1501949-39-8 Pyrazole-pyridine Br (7), COOCH₃ (2) 271.07 High reactivity in cross-couplings
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate 1363382-88-0 Pyrazole-pyridine Br (7), COOCH₂CH₃ (2) 285.10 Enhanced lipophilicity for APIs
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate 151831-21-9 Pyrazole-pyridine Br (5), COOCH₃ (2) 271.07 Altered regioselectivity in reactions
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate - Pyrazole-pyrimidine CH₃ (7), C₆H₅ (2), COOCH₂CH₃ (5) 324.34 COX-2 inhibition; planar crystal packing
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - Pyrazole-pyrimidine Cl (7), CH₃ (5), C₆H₅ (2) 243.69 CRF1 antagonism; tight molecular packing

Biological Activity

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core and a carboxylate ester functional group. Its molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2, and it has a molecular weight of approximately 256.08 g/mol. The unique structure contributes to its potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity to target proteins, potentially acting as an inhibitor or modulator in various signaling pathways. This compound has been studied for its effects on protein kinases, which are crucial in cancer and other diseases.

Key Mechanisms:

  • Kinase Inhibition : this compound has shown promise as an inhibitor of kinases involved in cancer progression, including AXL and c-MET kinases .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2 .

Biological Activity Overview

Biological Activity Target Effect Reference
Kinase InhibitionAXLInhibitor
Kinase Inhibitionc-METInhibitor
COX-2 InhibitionCOX-2Anti-inflammatory

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that:

  • Bromination : The presence of the bromine atom at the 7-position significantly enhances the compound's potency against certain kinases.
  • Functional Groups : The carboxylate ester group plays a critical role in the compound's reactivity and interaction with biological targets.

Comparative SAR Analysis

Compound Structural Features Biological Activity
This compoundBromine at position 7; carboxylatePotential kinase inhibitor
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylateBromine at position 7; ethyl esterAnti-inflammatory properties
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylateAmino group at position 3; bromine at position 6Kinase inhibition potential

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyridines exhibited selective inhibition against human kinases GSK-3β, CDK-2, and CDK-4. The introduction of specific substituents resulted in varying potencies against these targets .
  • In Vivo Efficacy : Research on related compounds indicated significant reductions in parasitemia in mouse models when treated with pyrazolo[1,5-a]pyridines. These findings suggest potential therapeutic applications in treating parasitic infections .
  • Anti-inflammatory Effects : Experimental results showed that certain derivatives effectively suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate?

The compound can be synthesized via condensation reactions between hydrazine derivatives and β-enaminoketones or amidines, followed by regioselective bromination at position 7. For example, pyrazolo[1,5-a]pyridine precursors are often brominated using N-bromosuccinimide (NBS) under controlled conditions. Recrystallization from DMF or ethanol is commonly employed for purification . Alternative routes involve coupling reactions with silylformamidine reagents to introduce functional groups at position 7 .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : The bromine atom at position 7 induces distinct deshielding effects on adjacent protons and carbons. For example, the pyridine ring protons typically resonate between δ 7.5–9.0 ppm, while the methyl ester group appears as a singlet near δ 3.8–4.0 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (~1690–1700 cm⁻¹) confirms the ester group, and NH stretches (if present) appear near 3250 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak ([M]+) should align with the molecular weight (e.g., 255.03 g/mol for C₉H₇BrN₂O₂), with characteristic fragmentation patterns for the pyrazolo-pyridine core .

Q. What solvents and conditions are suitable for recrystallization?

High-purity crystals are obtained using DMF, ethanol, or cyclohexane. For heat-sensitive derivatives, slow evaporation at room temperature is recommended. Crystallization from DMF often yields yellow crystals with defined melting points (e.g., 297–300°C for related carboxamides) .

Q. What are the preliminary biological activities of this compound?

While direct data is limited, structurally similar pyrazolo[1,5-a]pyridine derivatives exhibit enzyme inhibition (e.g., COX-2), receptor binding (e.g., benzodiazepine receptors), and anticancer activity. The bromine substituent may enhance electrophilic interactions with biological targets .

Advanced Research Questions

Q. How does the bromine substituent at position 7 influence electronic properties and reactivity?

Bromine’s electron-withdrawing effect increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions. Computational studies (e.g., DFT) reveal reduced electron density at C-6 and C-8, making these sites reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Byproduct Analysis : Use LC-MS to identify impurities arising from over-bromination or ester hydrolysis.
  • Optimized Stoichiometry : Adjust NBS ratios (1.1–1.3 equivalents) to minimize di-brominated byproducts.
  • Temperature Control : Maintain reactions at 0–5°C during bromination to suppress side reactions .

Q. How can X-ray crystallography validate the molecular geometry of this compound?

Single-crystal X-ray diffraction (employing SHELXL or similar software) confirms coplanarity of the pyrazole and pyridine rings (dihedral angle <2°) and the spatial orientation of the bromine substituent. For example, related structures show intermolecular π-π stacking (centroid distances ~3.4 Å) and C–H···O/N hydrogen bonds stabilizing the crystal lattice .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., HMG-CoA reductase) using AutoDock Vina. The bromine atom may form halogen bonds with active-site residues.
  • Pharmacophore Modeling : Identify key pharmacophoric features (e.g., hydrogen bond acceptors at the ester group) using Schrödinger Suite .

Q. How does solvent polarity affect the compound’s stability during storage?

Polar aprotic solvents (e.g., DMSO) stabilize the ester group against hydrolysis. In contrast, prolonged storage in aqueous methanol (≥20% H₂O) leads to gradual degradation. Stability studies via HPLC show >95% purity retention in anhydrous DMF after 6 months .

Q. What are the challenges in regioselective functionalization of the pyrazolo-pyridine core?

Competing reactivity at positions 3, 5, and 7 requires careful selection of catalysts. For example, Pd-mediated C–H arylation at position 3 proceeds efficiently with directing groups (e.g., ester at position 2), while position 7 is preferentially modified via SNAr due to bromine’s activation .

Methodological Considerations

  • Data Interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Crystallography : Refine disorder models for flexible substituents (e.g., ester groups) using restraints in SHELXL .
  • Reaction Optimization : Employ design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for high-yield synthesis .

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